![molecular formula C4H6N4OS B2885093 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide CAS No. 1177423-60-7](/img/structure/B2885093.png)
5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
“5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide” is a derivative of the thiadiazole class of compounds . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves various methods. For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of isothiocyanates with amidines .
Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The molecular structure of thiadiazole derivatives can be characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions. For example, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . The reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. For example, 2-Amino-5-methyl-1,3,4-thiadiazole is a white to light beige crystalline powder .
Scientific Research Applications
Anticancer Agents
Thiadiazole derivatives, including 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, have been studied extensively in medicinal chemistry for their potential as anticancer agents . The thiadiazole ring is a versatile scaffold that allows these compounds to cross cellular membranes and interact strongly with biological targets .
Antifungal Activities
A series of novel 1,3,4-thiadiazole derivatives of glucosides, including 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, have shown good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans .
Antibacterial Activities
The 1,3,4-thiadiazole derivatives also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
Anti-Epileptic Agents
1,3,4-thiadiazole moiety, including 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, has shown a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Pesticide Component
The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide .
Component of Medicinally Important Enzyme Inhibitors
5-amino-3-methyl-1,2,4-thiadiazole has been used as a component of medicinally important enzyme inhibitors .
Azo Dyes Component
5-amino-3-methyl-1,2,4-thiadiazole has been used in the synthesis of azo dyes .
Cephalosporin Antibiotics Component
5-amino-3-methyl-1,2,4-thiadiazole has been used as a component of cephalosporin antibiotics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-6-2(9)3-7-8-4(5)10-3/h1H3,(H2,5,8)(H,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCLLNXNIDTZAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide |
Synthesis routes and methods
Procedure details
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